molecular formula C33H35N5O5 B1205201 Ergotaminine CAS No. 639-81-6

Ergotaminine

Cat. No. B1205201
CAS RN: 639-81-6
M. Wt: 581.7 g/mol
InChI Key: XCGSFFUVFURLIX-BRMNWJGKSA-N
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Description

Synthesis Analysis

The synthesis of ergotaminine and related ergot alkaloids has been a subject of significant scientific interest due to their complex structures and biological activities. A stereospecific synthesis of ergotamine, closely related to this compound, has been detailed, confirming the proposed structure with a cyclol moiety and determining the configurations at the asymmetric centers C-2′ and C-12′ (Hofmann et al., 1963). Another study described the total synthesis of ergosine and ergovaline, expanding on the methods developed for ergotamine synthesis, further illustrating the complexity and interest in this class of compounds (Stadler et al., 1964).

Molecular Structure Analysis

This compound's molecular structure, like that of ergotamine, has been extensively analyzed due to its intricate and unique features. One study provided a detailed conformational analysis of ergotamine and this compound, revealing how intramolecular hydrogen bonds play a crucial role in stabilizing their structures in various environments, including their neutral and protonated forms (Pierri et al., 1982). This analysis highlights the flexible nature of these molecules and their ability to adopt different conformations based on their protonation states and environmental conditions.

Chemical Reactions and Properties

The chemical reactivity and properties of this compound are influenced by its complex molecular structure. The presence of multiple functional groups, including amide, lactam, and cyclol moieties, contributes to its diverse chemical behavior. The thermal cleavage of ergotamine, which is structurally similar to this compound, has been studied, revealing interesting insights into the stability and reactivity of these compounds under different conditions (Grob & Meier, 1956).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in various applications. The crystal structure of related compounds like hydroxyergotamine has been solved, providing valuable information on the stereochemistry and conformational preferences of ergot alkaloids (Pakhomova et al., 1996). These studies contribute to a deeper understanding of how this compound and similar molecules interact with their biological targets and the environment.

Chemical Properties Analysis

This compound's chemical properties, including its acidity, basicity, and reactivity towards various reagents, are crucial for its biological activity and applications. The ergot alkaloids' ability to form stable intramolecular hydrogen bonds and their interactions with metal ions and other chemical entities are important aspects of their chemical behavior. Research into the biosynthesis of ergotamine has provided insights into the enzymatic processes involved in assembling its complex structure, offering clues to the chemical properties and reactivity of this compound (Bassett et al., 1973).

Scientific Research Applications

Vasoactive Effects

Ergotaminine, as a part of the ergot alkaloids group, has been studied for its vasoactive effects. A study found that this compound, along with other ergot alkaloids, can cause a significant contractile response in arterial tissues, indicating vasoactivity. This challenges the prior belief that certain epimers of ergot alkaloids, including this compound, were biologically inactive (Cherewyk, Parker, Blakley, & Al-Dissi, 2020). Another study also highlighted the vasoconstrictor effects of ergotamine and its interaction with various adrenoceptor subtypes, contributing to its vascular effects (Villamil-Hernández, Alcántara‐Vázquez, Sánchez-López, & Centurión, 2013).

Blood-Brain Barrier Permeability

Research has indicated that ergot alkaloids, including this compound, can cross the blood-brain barrier. This was demonstrated in an in vitro study using primary porcine brain endothelial cells, suggesting the potential for neurological effects of these compounds (Mulac, Hüwel, Galla, & Humpf, 2011).

Metabolic and Hormonal Effects

This compound's influence on metabolism and hormonal responses was explored in animal studies. Ergotamine, the parent compound of this compound, was shown to affect reproductive hormones in livestock, altering prolactin and prostaglandin concentrations, indicating its impact on endocrine functions (Browning, Schrick, Thompson, & Wakefield, 2001).

Neurological Impact

A study investigating the effects of ergotamine on the central nervous system using metabolomics analysis in a mouse model provided insights into the neurological impact of ergot alkaloids. It highlighted alterations in neurotransmitters and energy-related metabolites, contributing to our understanding of the behavioral and physiological dysfunction caused by ergot alkaloids (Reddy, Vincent, Hemsworth, Ezernieks, Guthridge, Spangenberg, & Rochfort, 2021).

Safety and Hazards

Ergotamine may cause serious side effects. Call your doctor at once if you have: numbness, tingling, or a pale appearance in your fingers or toes; muscle pain in your arms or legs; leg weakness; fast or slow heartbeats; chest pain, shortness of breath; or discoloration or skin changes in your hands or feet . Many drugs can interact and cause dangerous effects. Some drugs should not be used together with ergotamine .

Biochemical Analysis

Biochemical Properties

Ergotaminine plays a significant role in biochemical reactions due to its structural similarity to neurotransmitters. It acts as a vasoconstrictor by interacting with adrenergic receptors, particularly the alpha-1 adrenergic receptors . This interaction leads to the constriction of blood vessels, which is beneficial in treating vascular headaches. Additionally, this compound interacts with serotonin receptors, particularly the 5-HT1D receptors, which further contributes to its vasoconstrictive properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound reduces extracranial blood flow and decreases the amplitude of pulsation in cranial arteries . This reduction in blood flow helps alleviate migraine symptoms. This compound also affects the central nervous system by interacting with neurotransmitter receptors, leading to changes in cell signaling and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. This compound acts on migraines by activating 5-HT1D receptors located on intracranial blood vessels, leading to vasoconstriction . This vasoconstriction correlates with the relief of migraine headaches. Additionally, this compound inhibits the release of pro-inflammatory neuropeptides by activating 5-HT1D receptors on sensory nerve endings of the trigeminal system . This inhibition reduces inflammation and pain associated with migraines.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is known to be stable under certain conditions but can degrade when exposed to air, heat, and light . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of vasoconstriction and neurotransmitter modulation . These effects are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively constricts blood vessels and alleviates migraine symptoms . At high doses, this compound can cause toxic effects such as raised arterial blood pressure, vasoconstriction, and bradycardia or tachycardia . These adverse effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as tryptophan dimethylallyltransferase, which catalyzes the first step in ergot alkaloid biosynthesis . This interaction affects the levels of neurotransmitters and other metabolites in the body. Additionally, this compound influences metabolic flux and metabolite levels, particularly in the brain .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound accumulates in specific tissues, particularly those with high vascular activity . This accumulation enhances its vasoconstrictive effects and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended sites of action, such as adrenergic and serotonin receptors, to exert its pharmacological effects.

properties

IUPAC Name

(6aR,9S)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39)/t21-,25+,26-,27-,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGSFFUVFURLIX-BRMNWJGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40980817
Record name N-(5-Benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methyl-9,10-didehydroergoline-8-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40980817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

639-81-6
Record name Ergotaminine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=639-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergotaminine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methyl-9,10-didehydroergoline-8-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40980817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'α,8α)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ERGOTAMININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A16V7W7F9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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